molecular formula C14H16BrNO4 B13621676 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid

5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid

Cat. No.: B13621676
M. Wt: 342.18 g/mol
InChI Key: GNAAEHDXFPWCAV-UHFFFAOYSA-N
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Description

5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid typically involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by bromination at the 5-position. One common synthetic route includes the use of tert-butyl chloroformate for Boc protection and N-bromosuccinimide (NBS) for bromination . The reaction conditions often involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid largely depends on its derivatives and the context in which it is used. In medicinal chemistry, indole derivatives often interact with various molecular targets, including enzymes, receptors, and ion channels. The Boc protection group can be removed under acidic conditions to reveal the active indole moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Similar compounds to 5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid include:

These compounds share similar reactivity patterns but differ in their specific applications and the ease with which they can be further modified.

Properties

Molecular Formula

C14H16BrNO4

Molecular Weight

342.18 g/mol

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid

InChI

InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-8-6-10(15)9(12(17)18)7-11(8)16/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

GNAAEHDXFPWCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(=O)O)Br

Origin of Product

United States

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